2,6-difluoro-N-[2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl]benzamide
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Overview
Description
2,6-difluoro-N-[2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl]benzamide (DFNPTB) is a fluorinated benzamide compound with a unique structure that can be used as a synthetic intermediate in the production of various pharmaceuticals. Its structure is composed of two nitrogen atoms, two oxygen atoms, and two fluorine atoms, as well as a pyrrolidine and thiophene ring. DFNPTB has been studied for its use in the synthesis of various drugs, as well as its potential for use in scientific research applications.
Mechanism of Action
The exact mechanism of action of 2,6-difluoro-N-[2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl]benzamide is not fully understood. However, it is believed that the compound exerts its effects by forming strong hydrogen bonds with the target molecules. This allows the compound to interact with the target molecules and modulate their activity.
Biochemical and Physiological Effects
2,6-difluoro-N-[2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl]benzamide has been studied for its potential effects on biochemical and physiological processes. Studies have shown that the compound can modulate the activity of enzymes, such as cytochrome P450s, and can also affect the activity of other proteins, such as G-protein coupled receptors. Additionally, 2,6-difluoro-N-[2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl]benzamide has been shown to have anti-inflammatory and anti-cancer effects.
Advantages and Limitations for Lab Experiments
2,6-difluoro-N-[2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl]benzamide has several advantages when used in laboratory experiments. It is relatively easy to synthesize and purify, and it is also relatively stable in solution. Additionally, the compound is not toxic and has a low melting point, which makes it easier to handle. However, there are some limitations to using 2,6-difluoro-N-[2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl]benzamide in laboratory experiments. For example, the compound is not water soluble, which can make it difficult to use in certain experiments. Additionally, the compound is not very stable in air, and can decompose easily when exposed to light or heat.
Future Directions
The potential applications of 2,6-difluoro-N-[2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl]benzamide are still being explored. Some future directions for research include further investigation of its potential as an intermediate in the synthesis of drugs and other compounds, as well as its potential effects on biochemical and physiological processes. Additionally, further research could be conducted to explore the use of 2,6-difluoro-N-[2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl]benzamide in the development of new therapeutic agents, such as anti-cancer drugs and anti-inflammatory agents. Additionally, further research could be conducted to explore the use of 2,6-difluoro-N-[2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl]benzamide in the development of new materials, such as dyes and polymers. Finally, further research could be conducted to explore the use of 2,6-difluoro-N-[2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl]benzamide in the development of new diagnostic agents, such as imaging agents.
Synthesis Methods
2,6-difluoro-N-[2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl]benzamide can be synthesized through a multi-step process involving the reaction of 2-chlorobenzaldehyde with 2-amino-1-methylpyrrolidine and thiophene-3-carboxaldehyde in the presence of sodium hydroxide. The reaction is then followed by a series of purification and recrystallization steps to obtain the desired compound.
Scientific Research Applications
2,6-difluoro-N-[2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl]benzamide has been studied for its potential use in scientific research applications, such as in the synthesis of drugs and other compounds. It has been used as an intermediate in the synthesis of various drugs, including anticonvulsants, anti-inflammatory agents, and anti-cancer agents. Additionally, 2,6-difluoro-N-[2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl]benzamide has been used in the synthesis of other compounds, such as dyes and polymers.
properties
IUPAC Name |
2,6-difluoro-N-(2-pyrrolidin-1-yl-2-thiophen-3-ylethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F2N2OS/c18-13-4-3-5-14(19)16(13)17(22)20-10-15(12-6-9-23-11-12)21-7-1-2-8-21/h3-6,9,11,15H,1-2,7-8,10H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULZZKHOFBWCNSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(CNC(=O)C2=C(C=CC=C2F)F)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-difluoro-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzamide |
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